molecular formula C10H9ClN2O B1452077 1-(2-Chlorophenyl)-3-(prop-2-yn-1-yl)urea CAS No. 1197753-77-7

1-(2-Chlorophenyl)-3-(prop-2-yn-1-yl)urea

Cat. No. B1452077
M. Wt: 208.64 g/mol
InChI Key: NWYZKPJAGXDLPS-UHFFFAOYSA-N
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Description

“1-(2-Chlorophenyl)-3-(prop-2-yn-1-yl)urea” is an organic compound with the molecular formula C10H9ClN2O . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of “1-(2-Chlorophenyl)-3-(prop-2-yn-1-yl)urea” can be represented by the InChI code: 1S/C10H9ClN2O/c1-2-7-12-10(14)13-9-6-4-3-5-8(9)11/h1,3-6H,7H2,(H2,12,13,14) . This indicates that the molecule consists of a urea group (NH2-CO-NH2) where one of the hydrogens is replaced by a 2-chlorophenyl group and the other by a prop-2-yn-1-yl group.


Physical And Chemical Properties Analysis

“1-(2-Chlorophenyl)-3-(prop-2-yn-1-yl)urea” is a powder at room temperature . It has a molecular weight of 208.65 g/mol .

Scientific Research Applications

Electronic and Optical Properties

  • Novel Chalcone Derivatives: Research on compounds like 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one shows potential in optoelectronic device fabrications due to significant electrooptic properties, including high harmonic generation values compared to standard urea, indicating superior non-linear optical properties (Shkir et al., 2018).

Nonlinear Optical Materials

  • Optical and Thermal Analysis: The study of organic non-linear optical materials, such as certain chalcone derivatives, reveals good thermal stability and high second harmonic generation efficiency, making them suitable for industrial applications like frequency doubling of diode lasers (Menezes & Jayarama, 2014).

Corrosion Inhibition

  • Mild Steel Protection: Derivatives such as 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea show effectiveness as corrosion inhibitors for mild steel in acidic solutions, suggesting applications in industrial chemistry and material science (Bahrami & Hosseini, 2012).

Insecticide Research

  • Cuticle Deposition Interference: Some 1-(2,6-disubstituted benzoyl)-3-phenylurea insecticides demonstrate a unique mode of action by inhibiting chitin synthesis in insect cuticles, offering potential applications in agriculture and pest control (Mulder & Gijswijt, 1973).

properties

IUPAC Name

1-(2-chlorophenyl)-3-prop-2-ynylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-2-7-12-10(14)13-9-6-4-3-5-8(9)11/h1,3-6H,7H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYZKPJAGXDLPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)NC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-3-(prop-2-yn-1-yl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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